![molecular formula C9H20N2O B1418619 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol CAS No. 1153893-89-0](/img/structure/B1418619.png)
2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol
Übersicht
Beschreibung
“2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1153893-89-0 . It has a molecular weight of 172.27 . The compound is also known as MPAP.
Molecular Structure Analysis
The IUPAC name of the compound is “2-[(1-methyl-4-piperidinyl)amino]-1-propanol” and its InChI code is "1S/C9H20N2O/c1-8(7-12)10-9-3-5-11(2)6-4-9/h8-10,12H,3-7H2,1-2H3" . This indicates that the compound contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds.The storage temperature is normal . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemical Applications
The compound was used in the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068), a 5HT1A antagonist. It involved a 10-step process starting from (L)-serine-[3-14C], demonstrating its potential in creating radiolabeled building blocks for research purposes (Czeskis, 1998).
Src Kinase Inhibition and Anticancer Activity
A study synthesized derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol for evaluating their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. One derivative showed significant inhibitory potency against Src kinase, highlighting the compound's potential in cancer research (Sharma et al., 2010).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
The compound was part of a study that synthesized 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols to determine their affinity to beta 1- and beta-2-adrenoceptors. The research provided insights into the cardioselectivity of these compounds, which is crucial for developing heart-related medications (Rzeszotarski et al., 1979).
Corrosion Inhibition on Carbon Steel
Tertiary amines in the series of 1,3-di-amino-propan-2-ol, including variants of the studied compound, demonstrated effectiveness as anodic inhibitors for carbon steel corrosion, presenting applications in materials science and industrial maintenance (Gao et al., 2007).
Chiral Ligands in Catalytic Reactions
Enantiopure derivatives of the compound were synthesized and demonstrated significant activity in the stereocontrol of benzaldehyde and diethylzinc reactions. This research opens avenues in the field of asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).
Fluorescent Biomarkers from Industrial Waste
Amphyphylic triazoanilines derived from the compound, combined with cardanol and glycerol, were evaluated as fluorescent biomarkers. Their low acute toxicity to various biological models suggests potential in environmental monitoring and green chemistry (Pelizaro et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(7-12)10-9-3-5-11(2)6-4-9/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCUZCROJYXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

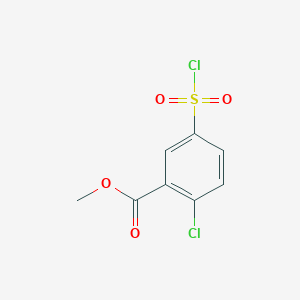
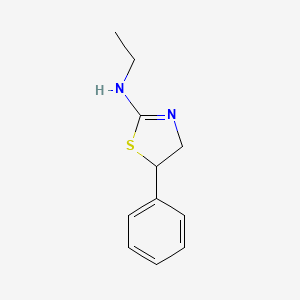

amine](/img/structure/B1418544.png)
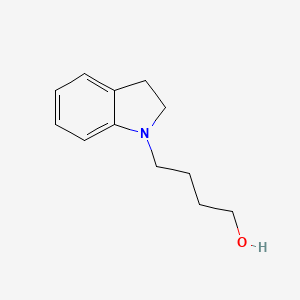
![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)
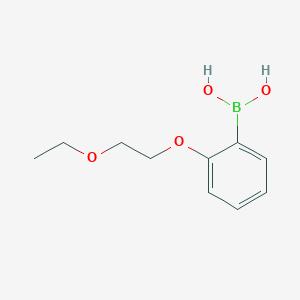
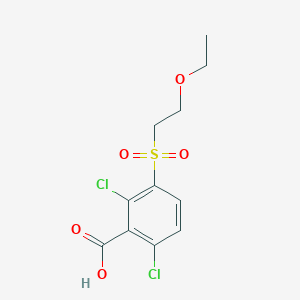
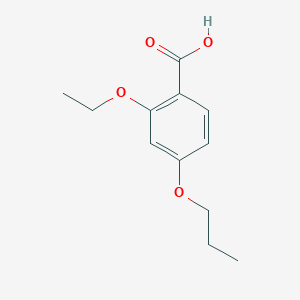
![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)

